molecular formula C9H10FNO B1273465 N-Acetyl 5-fluoro-2-methylaniline CAS No. 366-49-4

N-Acetyl 5-fluoro-2-methylaniline

Cat. No. B1273465
CAS RN: 366-49-4
M. Wt: 167.18 g/mol
InChI Key: OSXGBILCTZUOGO-UHFFFAOYSA-N
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Patent
US04312862

Procedure details

139 ml (150.4 g; 1.473 molecules) of acetic anhydride were added in one portion to a hot (35° ) stirred mixture of 90.0 g (0.719 molecule) of 2-amino-4-fluorotoluene (1) in 513 ml of water. The temperature rose to 73° and a solid separated out (by precipitation). The mixture was cooled to ambient temperature and the solid was recovered on a filter, washed with water (525 ml), then dried in vacuo at 80°, yield: 115.7 g (96.2%); m.p.: 127°-128°. The material was still transformable.
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
513 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[CH3:16]>O>[C:5]([NH:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[CH3:16])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
139 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)C
Name
Quantity
513 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 73°
CUSTOM
Type
CUSTOM
Details
a solid separated out (by precipitation)
CUSTOM
Type
CUSTOM
Details
the solid was recovered on a filter
WASH
Type
WASH
Details
washed with water (525 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80°

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC(=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.